molecular formula C9H7BrN2O2 B13936534 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one

6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one

Cat. No.: B13936534
M. Wt: 255.07 g/mol
InChI Key: GPMDOWAGWZUVNQ-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 6th position.

    Hydroxylation: Introduction of the hydroxyl group at the 4th position.

    Methylation: Addition of a methyl group at the 1st position.

    Cyclization: Formation of the naphthyridine ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one and its derivatives may have applications in:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Potential use as probes or inhibitors in biological studies.

    Medicine: Possible therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Use in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.

    6-Bromo-1-methyl-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyl group.

    6-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the methyl group.

Uniqueness

6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one’s unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2-one

InChI

InChI=1S/C9H7BrN2O2/c1-12-5-2-3-7(10)11-9(5)6(13)4-8(12)14/h2-4,13H,1H3

InChI Key

GPMDOWAGWZUVNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC1=O)O)N=C(C=C2)Br

Origin of Product

United States

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